molecular formula C15H21NO4 B2837963 Boc-N-Me-D-Phe-OH CAS No. 37553-65-4; 4530-18-1; 85466-66-6

Boc-N-Me-D-Phe-OH

Cat. No.: B2837963
CAS No.: 37553-65-4; 4530-18-1; 85466-66-6
M. Wt: 279.336
InChI Key: AJGJINVEYVTDNH-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-N-Me-D-Phe-OH (tert-butoxycarbonyl-N-methyl-D-phenylalanine) is a protected amino acid derivative widely used in peptide synthesis. Its structure features:

  • Boc group: A tert-butoxycarbonyl protecting group that shields the α-amino group during solid-phase or solution-phase peptide synthesis .
  • N-methylation: The methyl group on the nitrogen reduces hydrogen-bonding capacity, influencing peptide conformation and proteolytic stability .
  • D-configuration: The non-natural stereochemistry enhances resistance to enzymatic degradation compared to L-isomers .
  • Carboxylic acid: The free carboxyl group enables coupling with amines or other amino acids .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGJINVEYVTDNH-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, molecular weights, and applications of Boc-N-Me-D-Phe-OH and related compounds:

Compound Name Structural Features Molecular Weight Solubility Key Applications References
This compound Boc, N-Me, D-Phe, -COOH 279.34 DMSO, DMF Antitumor agents, antibiotics
Boc-N-Me-L-Phe-OH Boc, N-Me, L-Phe, -COOH 279.34 DMSO Teixobactin analogues (retained activity)
Boc-D-Phe-OH Boc, D-Phe, -COOH (no N-Me) 265.30 DCM, DMF Peptide backbone without N-methylation
Boc-N-Me-D-Phe(4-Cl)-OH Boc, N-Me, D-Phe with para-Cl substituent 313.78 DMF Enhanced hydrophobicity in probes
Boc-N-Me-Phe(4-NO2)-OH Boc, N-Me, Phe with para-NO2 substituent 324.30 DMSO Electron-withdrawing effects in SAR studies
Fmoc-N-Me-D-Phe-OH Fmoc (base-labile), N-Me, D-Phe, -COOH 401.45 DMF, DCM SPPS with orthogonal protection
Boc-Phe(3-Me)-OH Boc, Phe with meta-Me substituent, -COOH 279.33 DCM Steric modulation of peptide conformation
Boc-N-Me-D-Leu-OH Boc, N-Me, D-Leu (isobutyl side chain) 245.31 THF, DMF Hydrophobic core in lipopeptides

Contradictions and Contextual Considerations

  • Stereochemical Flexibility : While this compound is preferred in tasiamides for tumor inhibition , teixobactin analogues tolerate L-isomers without activity loss . This highlights target-specific stereochemical requirements.
  • N-Methylation Trade-offs : Though N-methylation enhances stability, it may reduce binding affinity in hydrogen-bond-dependent interactions (e.g., enzyme active sites) .

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